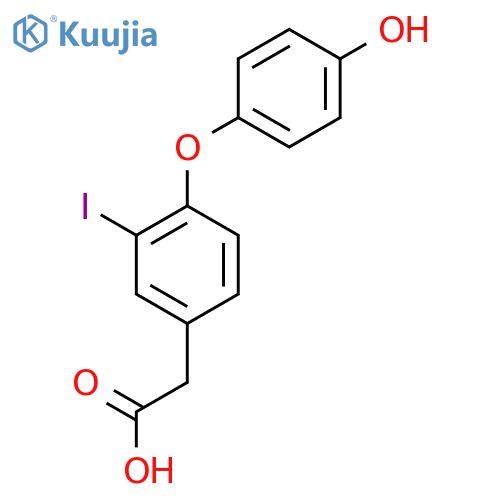Cas no 60578-17-8 (3-Iodothyroacetic Acid)

3-Iodothyroacetic Acid structure
商品名:3-Iodothyroacetic Acid
CAS番号:60578-17-8
MF:C14H11IO4
メガワット:370.139216661453
CID:1062186
3-Iodothyroacetic Acid 化学的及び物理的性質
名前と識別子
-
- 3-Iodothyroacetic Acid
- 4-(4-Hydroxyphenoxy)-3-iodobenzeneacetic acid
- CID 91582103
- 4-(4-hydroxyphenoxy)-3-iodo-Benzeneacetic acid
- JDBDXSUPAYTFGB-UHFFFAOYSA-N
- Benzeneacetic acid, 4-(4-hydroxyphenoxy)-3-iodo-
-
- インチ: 1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18)
- InChIKey: JDBDXSUPAYTFGB-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1OC1C=CC(=CC=1)O)CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 302
- トポロジー分子極性表面積: 66.8
じっけんとくせい
- ゆうかいてん: 163-165°C
- ようかいど: DMSO (Slightly), Methanol (Slightly)
3-Iodothyroacetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I728600-10mg |
3-Iodothyroacetic Acid |
60578-17-8 | 10mg |
$ 234.00 | 2023-09-07 | ||
| TRC | I728600-100mg |
3-Iodothyroacetic Acid |
60578-17-8 | 100mg |
$ 1777.00 | 2023-09-07 | ||
| A2B Chem LLC | AG72110-100mg |
4-(4-hydroxyphenoxy)-3-iodo-Benzeneacetic acid |
60578-17-8 | 100mg |
$1847.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72110-10mg |
4-(4-hydroxyphenoxy)-3-iodo-Benzeneacetic acid |
60578-17-8 | 10mg |
$352.00 | 2024-04-19 |
3-Iodothyroacetic Acid 関連文献
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
60578-17-8 (3-Iodothyroacetic Acid) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
